Mutant IDH1-IN-1 is a selective inhibitor of the cancer-associated enzyme mutant isocitrate dehydrogenase 1 (IDH1;) with IC50 values of 42, 4, and 80 nM for homozygous R132H and R132C mutant and heterozygous R132H wild-type enzymes, respectively, for converting α-ketoglutarate (α-KG) to 2-hydroxyglutaric acid (2-HG). It is selective for IDH1 mutant conversion of α-KG to 2-HG over homozygous wild-type enzyme conversion of isocitrate to α-KG (IC50 = 1,998 nM) and over IDH2 (IC50s = >10,000 nM). Mutant IDH1-IN-1 inhibits 2-HG production in vitro (IC50 = 81.5 nM in HEK293 cells expressing IDH1R132H). It allosterically binds to mutant IDH1 in a magnesium-dependent manner. Mutant IDH1-IN-1 is a novel IDH1-Mutant inhibitor.
Related Compounds
Asperspiropene A
Compound Description: Asperspiropene A is a meroterpenoid fungal metabolite characterized by a highly functionalized 1,8-dioxaspiro[4.5]decane motif. [] It exhibits potent inhibitory activity against mutant IDH1, with an inhibition constant (Ki) as low as 0.27 μM. [] Additionally, Asperspiropene A effectively reduced the cellular concentration of D2HG in HT1080 cells with an EC50 of 8.5 μM. [] Molecularly, treatment with Asperspiropene A resulted in decreased H3 K9me3 signal levels in HT1080 cells. [] Notably, Asperspiropene A is the first reported fungal metabolite to demonstrate inhibitory activity against mutant IDH1. []
AGI-5198
Compound Description: AGI-5198 is a selective, small-molecule inhibitor of mutant IDH1 (mIDH1). [, , ] In preclinical studies, AGI-5198 demonstrated dose-dependent blockage of R-2-hydroxyglutarate (R-2HG) production by the mutant IDH1 enzyme. [] Furthermore, it induced demethylation of histone H3K9me3 and expression of genes associated with gliogenic differentiation. [] AGI-5198 effectively impaired the growth of IDH1-mutant glioma cells, specifically those harboring the IDH1 mutation, without affecting IDH1–wild-type glioma cells. [] Importantly, the study observed minimal changes in genome-wide DNA methylation. [] Notably, AGI-5198's inhibitory effects were evident even when introduced 4 days after the introduction of mutant IDH1, highlighting its potential therapeutic window. []
Ivosidenib (AG-120)
Compound Description: Ivosidenib, also known as AG-120, is a first-in-class, oral, potent, reversible, and selective inhibitor specifically targeting the mutant IDH1 enzyme. [, ] It exhibits a favorable safety profile and has demonstrated clinical activity in patients with advanced hematologic malignancies harboring IDH1 mutations. [] Treatment with Ivosidenib has resulted in durable objective responses, including complete remissions, in a subset of patients. [] Molecular profiling studies suggest that co-occurring genomic alterations, such as DNMT3A and NPM1 mutations, might influence the response to Ivosidenib. [] Ivosidenib effectively reduces 2-HG levels in plasma and tumor tissues, both in preclinical models and clinical settings. [] Notably, it has shown promising results in inducing differentiation of leukemic blasts in patients with acute myeloid leukemia. [] Additionally, Ivosidenib has demonstrated potential in promoting morphologic and molecular changes in a subset of patients with IDH1-mutant cholangiocarcinoma. []
LY3410738
Compound Description: LY3410738 is a potent, covalent inhibitor specifically designed to target mutant IDH1. [] This compound exhibits a distinct mechanism of action by modifying a single cysteine residue (Cys269) located within an allosteric binding pocket of the enzyme. [] This covalent modification leads to rapid inactivation of the mutant IDH1 enzyme, selectively inhibiting 2-HG production without affecting α-ketoglutarate levels. [] Preclinical studies have demonstrated that LY3410738 displays superior potency in inhibiting 2-HG production and inducing differentiation of IDH1 mutant cells compared to AG-120 (ivosidenib). [] Moreover, in vivo studies revealed sustained 2-HG inhibition and a more robust and durable efficacy for LY3410738 compared to AG-120. [] Combination therapies incorporating LY3410738 with standard chemotherapy agents, such as Cytarabine and Azacitidine, or the FLT3 inhibitor Midostaurin, have shown promising synergistic effects in preclinical models of AML. []
DS-1001b
Compound Description: DS-1001b is a potent, orally bioavailable, brain-penetrant, and selective inhibitor designed to target mutant IDH1. [, , ] This compound effectively inhibits 2-HG production in cells expressing IDH1R132H or IDH1R132C mutations at low nanomolar concentrations (20–50 nM). [] Preclinical studies have confirmed its ability to penetrate the blood-brain barrier, making it a promising candidate for treating gliomas harboring IDH1 mutations. [] Furthermore, DS-1001b exhibited significant antitumor activity in a subcutaneous A1074 patient-derived xenograft (PDX) model with heterozygous IDH1R132H, leading to a substantial reduction in 2-HG levels within the tumor. [] DS-1001b is a tert-butylamine salt of DS-1001a. [] The brain exposure of the compound was tested in mice with radioactivity of [14C]DS-1001a, and the results suggested DS-1001a penetrates blood-brain barrier (BBB). [] DS-1001b is currently under investigation in a phase I clinical trial (NCT03030066) for treating gliomas with IDH1 mutations. []
Vorasidenib (AG-881)
Compound Description: Vorasidenib, also known as AG-881, represents a first-in-class, brain-penetrant, dual inhibitor targeting both mutant IDH1 and mutant IDH2 enzymes. [, , , ] This compound effectively prevents the accumulation of the oncometabolite d-2-hydroxyglutarate (2-HG) in cancers harboring IDH mutations. [] Preclinical studies have demonstrated that Vorasidenib exhibits excellent brain penetration in various species and significantly inhibits 2-HG production in glioma tissues. [] Specifically, in an orthotopic glioma mouse model, Vorasidenib reduced 2-HG levels by more than 97%. [] In a phase I clinical trial (NCT02481154), Vorasidenib demonstrated a favorable safety profile in patients with recurrent or progressive nonenhancing mutant IDH low-grade glioma (LGG). [] The study reported preliminary antitumor activity, with a median progression-free survival of 36.8 months observed in patients with nonenhancing glioma. []
FT-2102
Compound Description: FT-2102 is a potent, brain-penetrant, and selective inhibitor specifically targeting mutant IDH1. [] In preclinical studies, FT-2102 exhibited a favorable brain penetration profile, with a Kpuu value of 0.4 observed in intact rodents. [] Currently, FT-2102 is being evaluated in a Phase 2 clinical trial (NCT: 03684811) for patients with advanced relapsed/refractory mIDH1 gliomas. [] In this trial, patients received FT-2102 orally at a dose of 150mg twice daily. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MSN-125 is a novel inhibitor of Bax and Bak oligomerization, efficiently inhibiting liposome permeabilization, preventing genotoxic cell death and promoting neuroprotection.
MSN-50 is a novel inhibitor of Bax and Bak oligomerization, efficiently inhibiting liposome permeabilization, preventing genotoxic cell death and promoting neuroprotection.